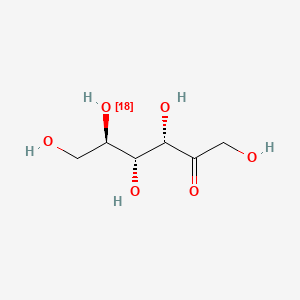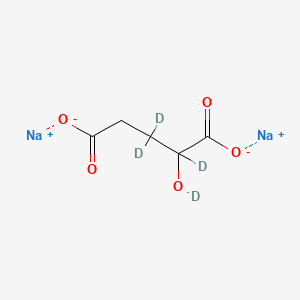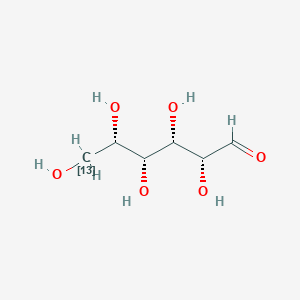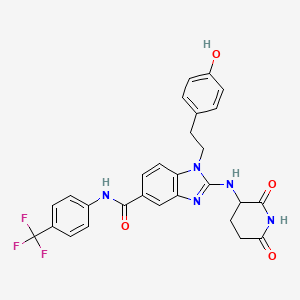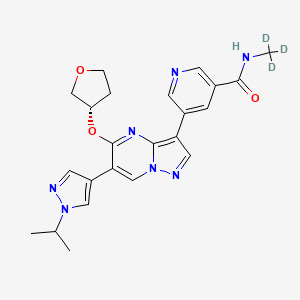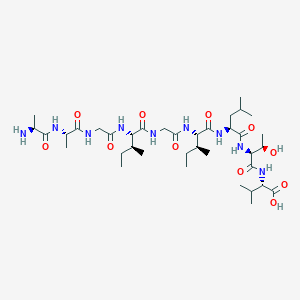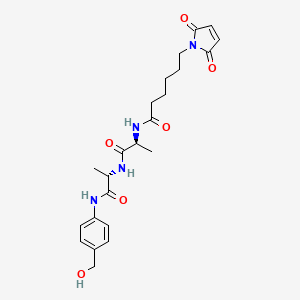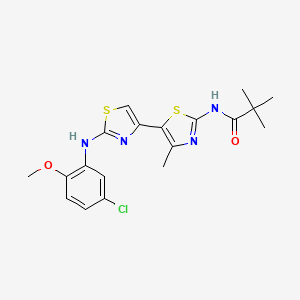
CFTR corrector 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFTR corrector 12 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 12 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: CFTR corrector 12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity.
Scientific Research Applications
CFTR corrector 12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR modulation and to develop new synthetic methodologies.
Biology: Investigated for its effects on CFTR protein folding, trafficking, and function in cellular models.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new CFTR modulators and in the optimization of drug formulations.
Mechanism of Action
CFTR corrector 12 exerts its effects by binding to specific sites on the CFTR protein, stabilizing its three-dimensional structure and promoting proper folding and trafficking to the cell surface. This corrector targets the defective CFTR protein caused by mutations, such as the common F508del mutation, and helps restore its function as an ion channel. The molecular pathways involved include interactions with chaperone proteins and the cellular quality control machinery.
Comparison with Similar Compounds
CFTR corrector 12 is compared with other similar compounds, such as:
Lumacaftor (VX-809): Another CFTR corrector that targets the F508del mutation but may have different binding sites and mechanisms of action.
Tezacaftor (VX-661): A corrector with a similar function but potentially different pharmacokinetic properties and efficacy.
Elexacaftor (VX-445): Part of a triple combination therapy that includes tezacaftor and ivacaftor, offering a broader range of activity against various CFTR mutations.
This compound is unique in its specific binding interactions and the potential for combination therapy with other modulators to achieve enhanced therapeutic effects.
Properties
Molecular Formula |
C19H21ClN4O2S2 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H21ClN4O2S2/c1-10-15(28-18(21-10)24-16(25)19(2,3)4)13-9-27-17(23-13)22-12-8-11(20)6-7-14(12)26-5/h6-9H,1-5H3,(H,22,23)(H,21,24,25) |
InChI Key |
XERLNCVIGMCAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyrimidine-2,4-dione](/img/structure/B12392482.png)
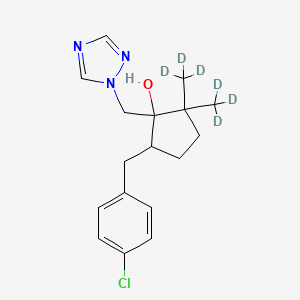
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

